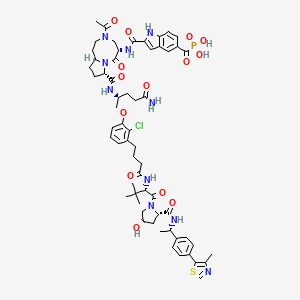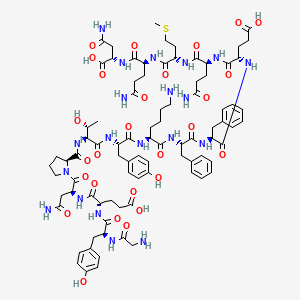![molecular formula C17H30N4O6 B12368102 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a water-soluble vitamin that plays a crucial role in energy production and cellular function. Riboflavin is essential for the metabolism of carbohydrates, fats, and proteins, and it acts as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Riboflavin can be synthesized through various chemical and microbial methods. One common synthetic route involves the condensation of 3,4-dimethylaniline with ribose, followed by cyclization and oxidation steps . The reaction conditions typically include acidic or basic environments and controlled temperatures to ensure the proper formation of the riboflavin structure.
Industrial Production Methods
Industrial production of riboflavin is often carried out using microbial fermentation. The bacterium Bacillus subtilis is commonly used for this purpose . The fermentation process involves the cultivation of the bacteria in nutrient-rich media, followed by extraction and purification of riboflavin from the culture broth. This method is preferred due to its cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Riboflavin undergoes various chemical reactions, including:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Riboflavin can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with riboflavin under mild conditions.
Major Products
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Various substituted riboflavin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Riboflavin has a wide range of scientific research applications:
Chemistry: Used as a catalyst in redox reactions and as a fluorescent marker.
Biology: Essential for cellular respiration and energy production.
Medicine: Used in the treatment of riboflavin deficiency and as a supplement in various medical conditions.
Industry: Employed in the food industry as a colorant and nutrient supplement.
Wirkmechanismus
Riboflavin exerts its effects through its role as a precursor for the coenzymes FMN and FAD . These coenzymes are involved in various redox reactions within the cell, including the electron transport chain in mitochondria. Riboflavin’s molecular targets include enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Riboflavin can be compared with other similar compounds such as:
Flavin mononucleotide (FMN): A derivative of riboflavin that acts as a coenzyme in various biological reactions.
Flavin adenine dinucleotide (FAD): Another riboflavin derivative that plays a crucial role in the electron transport chain.
Lumichrome: An oxidation product of riboflavin with distinct chemical properties.
Riboflavin is unique due to its dual role as a vitamin and a precursor for essential coenzymes, making it indispensable for cellular metabolism and energy production .
Eigenschaften
Molekularformel |
C17H30N4O6 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H30N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h7-15,18,22-25H,3-6H2,1-2H3,(H2,19,20,26,27)/t7?,8?,9?,10?,11-,12+,13?,14-,15?/m0/s1 |
InChI-Schlüssel |
LXNWHONSMYYPBF-LTRAWIFKSA-N |
Isomerische SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


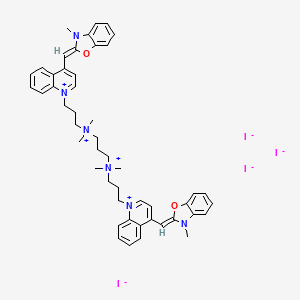
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)



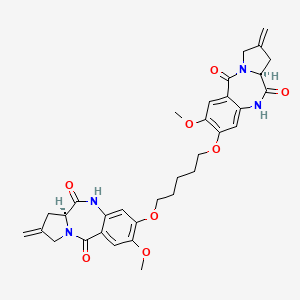
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
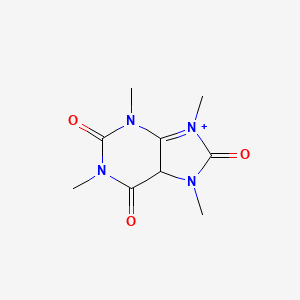
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

